molecular formula C18H17FN2S B052084 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole CAS No. 113759-19-6

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole

Cat. No.: B052084
CAS No.: 113759-19-6
M. Wt: 312.4 g/mol
InChI Key: ZTFDMDJGJVUYQE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SM-8849 involves several key steps:

    Starting Material: The reaction begins with 2-(2-fluorobiphenyl-4-yl)propionic acid.

    Formation of Intermediate: This compound is reacted with thionyl chloride to form an acyl chloride intermediate.

    Addition of Tris(trimethylsilyloxy)ethylene: The intermediate is then treated with tris(trimethylsilyloxy)ethylene to yield 3-(2-fluorobiphenyl-4-yl)-1-hydroxy-2-butanone.

    Chlorination: The hydroxy compound is further treated with carbon tetrachloride and triphenylphosphine to form 1-chloro-3-(2-fluorobiphenyl-4-yl)-2-butanone.

    Final Step: The final step involves heating the chlorinated compound with N-methylthiourea in water to produce SM-8849.

Comparison with Similar Compounds

SM-8849 is unique among thiazole derivatives due to its specific inhibition of the CD44 antigen. Similar compounds include:

Properties

CAS No.

113759-19-6

Molecular Formula

C18H17FN2S

Molecular Weight

312.4 g/mol

IUPAC Name

4-[1-(3-fluoro-4-phenylphenyl)ethyl]-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17FN2S/c1-12(17-11-22-18(20-2)21-17)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)

InChI Key

ZTFDMDJGJVUYQE-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=CSC(=N3)NC

Synonyms

4-(1-(2-fluoro-4-biphenyl)ethyl)-2-methylaminothiazole
SM 8849
SM-8849

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (+)-1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone (27.7 mg, 0.1 mmol; [α]D25°C. +180° (c=0.744, CHCl3), N-methylthiourea (9 mg, 0.1 mmol) and sodium bicarbonate (9.2 mg, 0.11 mmol) in methanol (1 ml) was stirred at room temperature for 28 hr and the mixture was diluted with NaCl aq., then extracted with ethyl acetate. The extracts were dried with magnesium sulfate and evaporated under reduced pressure to a residue, which was chromatographed to afford (+)-2-methylamino-4-(1-(2-fluoro-4-biphenylyl)ethyl)thiazole (21.9 mg, 70% yield): [α]D25°C. +10.7° (c=0.15, CHCl3); 70%ee.
Name
(+)-1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
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9.2 mg
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Synthesis routes and methods II

Procedure details

To N-methylthiourea (5.55 g, 61.6 mmol) in water was heated with 1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone (16.50 g, 59.6 mmol) at 90° C. for 3 hr. Treatment in same manner of Example 1 to give 4-[1-(2-fluoro-4-biphenylyl)ethyl]-2-methylaminothiazole (13.15 g, 71% yield): mp 129°-129.5° C.
Quantity
5.55 g
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reactant
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1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
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16.5 g
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